3-benzyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
3-benzyl-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-18-24(28-25(33-18)20-12-14-21(32-2)15-13-20)17-34-27-29-23-11-7-6-10-22(23)26(31)30(27)16-19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZPIPIWDFAJNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable Lewis acid catalyst such as aluminum chloride.
Synthesis of the Oxazole Moiety: The oxazole ring can be synthesized by the cyclization of α-haloketones with amides or nitriles in the presence of a base.
Linking the Oxazole to the Quinazolinone: The final step involves the formation of a sulfanyl linkage between the oxazole moiety and the quinazolinone core, typically achieved through a nucleophilic substitution reaction using thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-benzyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 3-benzyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases, proteases, or oxidoreductases, inhibiting their activity.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Biological Activity
The compound 3-benzyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one represents a novel class of quinazoline derivatives that have garnered attention for their potential biological activities, particularly in the realm of cancer therapeutics. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis and Structural Characteristics
The synthesis of 3-benzyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. Key steps in the synthesis include:
- Formation of the quinazolinone backbone through cyclization reactions.
- Introduction of the benzyl and oxazole moieties , which are critical for enhancing antitumor properties.
- Incorporation of sulfur-containing groups , which may play a role in bioactivity.
Antitumor Activity
Recent studies have demonstrated that derivatives of quinazolinones exhibit significant antitumor activity. A notable study synthesized a series of 3-benzyl-substituted quinazolinones and evaluated their in vitro antitumor effects against various cancer cell lines. The results indicated:
- Mean GI50 values : The compound showed a mean GI50 value of approximately 10.47 µM, which is significantly lower than the positive control 5-Fluorouracil (22.60 µM), indicating higher potency against cancer cells .
| Compound | Mean GI50 (µM) | Comparison to Control |
|---|---|---|
| 3-benzyl derivative | 10.47 | More potent than 5-FU (22.60 µM) |
| Other derivatives | 7.24 - 14.12 | Varies by structure |
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of MMPs (Matrix Metalloproteinases) : Quinazoline derivatives have been noted for their ability to inhibit MMPs, particularly MMP-13, which is implicated in tumor metastasis and invasion .
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and activation of caspases.
- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G2/M phase, thereby inhibiting proliferation.
Case Studies
A case study involving the compound highlighted its efficacy against specific cancer types:
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share the quinazolinone core but differ in substituents, impacting their physicochemical and biological properties:
Impact of Substituent Variations
Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxyphenyl group (electron-donating) may enhance metabolic stability compared to the 4-fluorophenyl and 4-chlorobenzyl groups in ’s analog, which could increase electrophilicity and reactivity . The oxazole ring in the target compound (vs.
Lipophilicity and Solubility :
- The benzyl group in the target compound contributes to higher lipophilicity (logP ~3.5 estimated) compared to the 3-methoxypropyl chain in ’s analog, which may improve aqueous solubility .
Synthetic Yields: reports an 81% yield for its tetrahydroquinazolinone derivative using Pd-catalyzed cross-coupling, suggesting efficient synthetic routes for methoxy-substituted analogs .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 3-benzyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis involves multi-step reactions, starting with the preparation of the oxazole and quinazolinone moieties. Key steps include:
- Nucleophilic substitution to introduce the sulfanyl group.
- Cyclization under reflux in methanol or ethanol, with temperature control (70–80°C) to avoid side reactions .
- Monitoring via TLC/HPLC to track intermediate formation.
- Yield optimization by adjusting catalysts (e.g., K₂CO₃ for deprotonation) and solvent polarity .
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : A combination of techniques is required:
- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the quinazolinone core) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the quinazolinone ring) .
- HPLC-MS : Assess purity (>95%) and detect byproducts .
Q. What in vitro models are suitable for preliminary screening of its biological activity, and how should dose-response studies be designed?
- Methodological Answer :
- Antimicrobial assays : Use standardized microdilution methods (e.g., against S. aureus or E. coli) with MIC (minimum inhibitory concentration) determination .
- Dose-response design : Test logarithmic concentrations (0.1–100 µM) in triplicate, using positive controls (e.g., ciprofloxacin) and solvent controls .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer :
- Re-evaluate docking models (e.g., using AutoDock Vina) by adjusting protein flexibility or solvation parameters .
- Validate binding affinity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Assess membrane permeability using Caco-2 cell models to explain discrepancies between in silico and in vivo results .
Q. What crystallographic strategies are recommended for elucidating the 3D structure of this compound, particularly for resolving disorder in the benzyl or oxazole moieties?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in DCM/hexane.
- Refinement in SHELXL : Use restraints for disordered groups (e.g., methoxyphenyl rotation) and validate with R-factor convergence (<5%) .
- Electron density maps : Analyze residual peaks to adjust occupancy factors for overlapping atoms .
Q. Which computational methods are most effective for predicting the environmental fate and biodegradation pathways of this compound?
- Methodological Answer :
- EPI Suite : Estimate logP (hydrophobicity) and biodegradation probability .
- DFT calculations : Model hydrolysis or photodegradation mechanisms (e.g., methoxy group cleavage) .
- LC-MS/MS : Track degradation products in simulated environmental matrices (e.g., soil/water systems) .
Q. How can structure-activity relationship (SAR) studies be systematically designed to explore the role of substituents on the oxazole and quinazolinone rings?
- Methodological Answer :
- Analog synthesis : Replace methoxy with ethoxy or halogens to assess electronic effects .
- Bioisosteric replacement : Substitute oxazole with 1,2,4-triazole and compare activity .
- 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
